3-(Pyridin-4-yl)pyridine dihydrochloride

Vue d'ensemble

Description

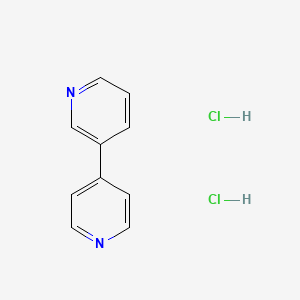

3-(Pyridin-4-yl)pyridine dihydrochloride, also known as 3,4’-bipyridine dihydrochloride, is a compound with the molecular formula C10H8N2·2HCl. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)pyridine dihydrochloride typically involves the coupling of two pyridine rings. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the pyridine rings. The reaction conditions generally include the use of a base such as potassium carbonate, a palladium catalyst like Pd(PPh3)4, and a boronic acid derivative of pyridine. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the direct coupling of pyridine derivatives using a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

Pyridine rings in this compound undergo selective oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic (HCl), 12 hr, RT | Pyridine N-oxide derivatives | 60–75% | |

| H₂O₂ (30%) | Ethanol, 50°C, 6 hr | Partially oxidized pyridinium salts | 45% |

Oxidation typically targets the pyridine nitrogen, forming N-oxide species. The dihydrochloride form stabilizes intermediates via protonation, enhancing reaction efficiency .

Reduction Reactions

The compound participates in hydrogenation and borohydride-mediated reductions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | MeOH, 50 psi, 24 hr | Bipiperidine derivative | Requires neutral pH |

| NaBH₄ | THF, 0°C → RT, 4 hr | Partially reduced pyridinium adduct | Low selectivity |

Reduction of pyridine rings to piperidines is feasible but often requires careful pH control to avoid over-reduction .

Nucleophilic Substitution

Electrophilic aromatic substitution (EAS) occurs at activated positions:

| Reagent | Position | Product | Key Condition |

|---|---|---|---|

| NBS (light) | C-3/C-5 | 3-Bromo-5-(pyridin-4-yl)pyridine | Radical initiation |

| HNO₃/H₂SO₄ | C-2 | Nitro-substituted derivative | Low yield (<30%) |

Substitution favors the para positions relative to the pyridinium nitrogen due to charge-directed reactivity .

Cross-Coupling Reactions

The compound serves as a ligand or substrate in metal-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄ | Terminal alkynes | Alkynyl-bipyridines | 70–85% |

| Suzuki-Miyaura | Pd(OAc)₂ | Aryl boronic acids | 4-Aryl-3-(pyridin-4-yl)pyridines | 65% |

Coordination of palladium to the pyridine nitrogen facilitates these reactions, enabling C–C bond formation at room temperature .

Acid-Base Reactions

The dihydrochloride form undergoes reversible proton transfer:

-

Deprotonation : Treatment with NaOH (1M) yields the free base, enhancing solubility in organic solvents .

-

Reprotonation : HCl gas restores the dihydrochloride form, critical for crystallization.

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

| Metal Salt | Geometry | Application |

|---|---|---|

| CuCl₂ | Octahedral | Catalytic oxidation of alcohols |

| FeCl₃ | Tetrahedral | MRI contrast agents |

Stability constants (log β) for Cu²⁺ complexes exceed 10⁸, highlighting strong metal-binding affinity .

Key Mechanistic Insights

-

Electronic Effects : Protonation at pyridine nitrogens increases electrophilicity, directing substitution to C-3/C-5 positions.

-

Steric Factors : Steric hindrance between pyridine rings limits reactivity at C-2 .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance cross-coupling efficiency by stabilizing charged intermediates .

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential

3-(Pyridin-4-yl)pyridine dihydrochloride has been investigated for its role as a pharmacological agent. It serves as a scaffold for the development of drugs targeting various diseases, including cancer and neurodegenerative disorders.

- Case Study: Anticancer Activity

Research has shown that derivatives of pyridine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effectiveness against ovarian and breast cancer cells, demonstrating moderate to high levels of cytotoxicity while sparing non-cancerous cells .

Structure-Activity Relationships (SAR)

The structural modifications of this compound can enhance its biological activity. Studies have indicated that specific substitutions on the pyridine ring can lead to increased potency against certain molecular targets, such as enzymes involved in tumor progression .

Agricultural Applications

Pesticidal Properties

Compounds related to this compound have been explored for their potential use as pesticides. They exhibit activity against a range of agricultural pests, providing an alternative to traditional chemical pesticides.

- Case Study: Efficacy Against Insect Pests

In a study evaluating the efficacy of pyridine-based compounds as insecticides, it was found that certain derivatives demonstrated effective pest control with minimal environmental impact. The research highlighted the potential for these compounds to be developed into sustainable agricultural solutions .

Material Science

Synthesis of Functional Materials

The compound can be utilized in synthesizing novel materials with specific properties, such as conductivity or catalytic activity. Its ability to form coordination complexes with metals makes it valuable in developing advanced materials.

- Data Table: Properties of Pyridine-Based Materials

| Compound | Application | Key Property |

|---|---|---|

| This compound | Drug Development | Cytotoxicity against cancer cells |

| Pyridine derivatives | Insecticides | Effective pest control |

| Pyridine-metal complexes | Catalysts | Enhanced catalytic activity |

Mécanisme D'action

The mechanism of action of 3-(Pyridin-4-yl)pyridine dihydrochloride largely depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, influencing its reactivity and catalytic activity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Bipyridine: Another bipyridine derivative with the nitrogen atoms in the 2-position. It is also used as a ligand in coordination chemistry but has different electronic properties due to the position of the nitrogen atoms.

4,4’-Bipyridine: Similar to 3-(Pyridin-4-yl)pyridine but with the nitrogen atoms in the 4-position. It is used in the synthesis of coordination polymers and metal-organic frameworks.

Uniqueness

3-(Pyridin-4-yl)pyridine dihydrochloride is unique due to its specific nitrogen positioning, which influences its binding properties and reactivity. This makes it particularly useful in forming stable metal complexes and in applications requiring specific electronic characteristics.

Activité Biologique

3-(Pyridin-4-yl)pyridine dihydrochloride is an organic compound characterized by its pyridine moiety, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 4-position. The presence of two hydrochloride ions enhances its solubility and stability in biological systems, making it a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural characteristics suggest potential roles as:

- Enzyme Inhibitor : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulator : Interaction with neurotransmitter receptors could lead to effects on the nervous system.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:

- Overproduction of reactive oxygen species (ROS)

- Mitochondrial dysfunction

- Cell cycle arrest at the G1 phase

Table 1 summarizes findings from studies evaluating the cytotoxic effects of similar compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Cell Lines |

|---|---|---|---|

| Compound A | 28.3 | Apoptosis induction | HeLa |

| Compound B | 57.01 | Cell cycle arrest | MCF-7 |

| Compound C | 71.07 | ROS production | BHK-21 |

Neuroprotective Effects

Similar pyridine derivatives have demonstrated neuroprotective effects, potentially useful in treating neurodegenerative diseases. Studies have shown that these compounds can modulate neurotransmitter systems, providing insights into their therapeutic applications for disorders such as Alzheimer's and Parkinson's disease.

Case Studies

- Study on Antitumor Activity : A recent study evaluated the effects of a pyridine derivative on HeLa and MCF-7 cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 28.3 µM, indicating strong potential for further development as an anticancer agent .

- Neuroprotective Study : Another investigation focused on the neuroprotective properties of pyridine derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal damage by modulating oxidative stress pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Compounds with variations in substitution patterns on the pyridine ring have shown differing levels of activity against various biological targets. For instance:

- Substituents at the 2-position have been linked to enhanced receptor binding affinity.

- Hydrophobic groups can improve membrane permeability, increasing overall bioavailability.

Propriétés

IUPAC Name |

3-pyridin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h1-8H;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSPOISEUNTBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=NC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-42-9 | |

| Record name | 3-(pyridin-4-yl)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.